molecular formula C17H17BrN2O3 B5879067 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5879067
M. Wt: 377.2 g/mol
InChI Key: YAEUHNBMSQVXAL-UHFFFAOYSA-N
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Description

4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide has a wide range of scientific research applications. It has been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2, the compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide have been extensively studied. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, it has been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases. The compound has also been shown to have anti-bacterial properties, which could be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its biochemical and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell types, and caution should be taken when working with it.

Future Directions

There are several future directions for research on 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is the development of new therapeutic agents based on this compound for the treatment of various diseases. Additionally, further research could be conducted to fully understand the mechanism of action of the compound and its potential applications in different fields. Furthermore, the toxicity of the compound could be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 3,4-dimethylphenoxyacetic acid chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide to form the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with ease.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-3-8-15(9-12(11)2)22-10-16(21)23-20-17(19)13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEUHNBMSQVXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide

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